molecular formula C8H18NaO4P B14692581 Sodium octyl hydrogen phosphate CAS No. 30410-34-5

Sodium octyl hydrogen phosphate

Cat. No.: B14692581
CAS No.: 30410-34-5
M. Wt: 232.19 g/mol
InChI Key: KOJSOGZMZDBNPG-UHFFFAOYSA-M
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Description

Sodium octyl hydrogen phosphate is a useful research compound. Its molecular formula is C8H18NaO4P and its molecular weight is 232.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

30410-34-5

Molecular Formula

C8H18NaO4P

Molecular Weight

232.19 g/mol

IUPAC Name

sodium;octyl hydrogen phosphate

InChI

InChI=1S/C8H19O4P.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1

InChI Key

KOJSOGZMZDBNPG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOP(=O)(O)[O-].[Na+]

Origin of Product

United States

Interfacial and Solution Phase Behavior of Sodium Octyl Hydrogen Phosphate: Mechanistic Studies

Molecular Self-Assembly and Aggregation Phenomena

In aqueous solutions, the hydrophobic effect, which is the entropically driven tendency of nonpolar substances to minimize contact with water, governs the self-assembly of sodium octyl hydrogen phosphate (B84403) molecules. This leads to the formation of various supramolecular structures.

Above a specific concentration known as the critical micelle concentration (CMC), surfactant monomers spontaneously aggregate to form micelles. google.com This process is a thermodynamic equilibrium phenomenon driven by a favorable change in the Gibbs free energy of the system. The hydrophobic octyl tails are sequestered in the micellar core, away from water, while the hydrophilic phosphate headgroups form the micelle-water interface.

The thermodynamics of micellization are described by the standard Gibbs free energy of micellization (ΔG°mic), which is related to the standard enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

For many ionic surfactants, the micellization process is primarily entropy-driven due to the release of ordered water molecules from around the hydrophobic chains, leading to a positive ΔS°mic. The enthalpy change, ΔH°mic, can be positive or negative depending on factors like temperature and surfactant structure.

While specific thermodynamic values for sodium octyl hydrogen phosphate are not extensively documented in publicly available literature, its known function as a solubilizing agent confirms its micelle-forming ability. google.com The solubilization of water-insoluble compounds increases significantly once the concentration of this compound surpasses its CMC, as these compounds become encapsulated within the nonpolar core of the micelles. google.com

The kinetics of micellization typically involve two primary relaxation processes. A fast process, on the timescale of microseconds to milliseconds, is associated with the rapid exchange of monomers between the bulk solution and existing micelles. A slower process, occurring on a timescale of milliseconds to seconds, relates to the formation and dissolution of entire micelles.

Table 1: Key Thermodynamic Parameters in Micellization

Parameter Symbol Description
Gibbs Free Energy of Micellization ΔG°mic Indicates the spontaneity of the micellization process. A negative value signifies a spontaneous aggregation.
Enthalpy of Micellization ΔH°mic Represents the heat absorbed or released during micelle formation. It reflects changes in bonding and interactions.

Beyond simple spherical micelles, surfactants can form more complex aggregates like cylindrical micelles, hexagonal phases, and lamellar bilayers, which can curve to form vesicles. The specific structure formed is largely dependent on the surfactant's geometry, which can be predicted by the critical packing parameter (CPP).

As the concentration of this compound increases well beyond the CMC, the shape of the aggregates can transition from spherical to cylindrical and eventually to lamellar (bilayer) structures. google.com These lamellar sheets are the fundamental components of vesicles. While direct evidence for vesicle formation by this compound is limited, its isomer, sodium bis(2-ethylhexyl) phosphate, has been shown to form vesicular structures in aqueous solutions. The formation of these higher-order aggregates is influenced by factors such as temperature, pH, and ionic strength, which can alter the effective size and repulsion of the headgroups.

Adsorption Mechanisms at Diverse Interfaces

The amphiphilic nature of this compound drives its accumulation at interfaces, such as solid-liquid, liquid-air, and liquid-liquid boundaries. This adsorption is key to its function in applications like pigment dispersion, emulsification, and surface wetting. rsc.orggoogle.com

This compound adsorbs onto solid surfaces to modify their properties. For example, it is used in the dispersion of pigments in paint formulations and in the preparation of stable carbon nanotube dispersions. google.comgoogle.comgoogleapis.comgoogle.com This adsorption reduces the interfacial energy between the solid particles and the liquid medium, preventing agglomeration.

The relationship between the amount of adsorbed surfactant and its equilibrium concentration in the solution at a constant temperature is described by adsorption isotherms. Common models used to describe this behavior include the Langmuir and Freundlich isotherms.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation.

The rate at which the surfactant adsorbs onto a solid surface is described by kinetic models, such as the pseudo-first-order and pseudo-second-order models. These models provide insights into whether the rate-limiting step is diffusion-controlled or related to the chemisorption process at the surface.

Table 2: Common Adsorption Isotherm Models

Isotherm Model Equation Key Assumptions
Langmuir qₑ = (qₘ Kₗ Cₑ) / (1 + Kₗ Cₑ) Monolayer adsorption, homogeneous surface, no interaction between adsorbed molecules.
Freundlich qₑ = Kբ Cₑ^(1/n) Heterogeneous surface, multilayer adsorption is possible, adsorption energy is not uniform.

qₑ is the amount adsorbed at equilibrium, Cₑ is the equilibrium concentration, qₘ is the maximum monolayer capacity, and Kₗ, Kբ, and n are model constants.

A primary function of this compound is to act as a surface-active agent, reducing the surface tension at liquid-air interfaces and the interfacial tension at liquid-liquid interfaces. rsc.orggoogle.comnih.gov This phenomenon is a direct consequence of its adsorption at these boundaries.

At a liquid-air interface, the hydrophobic octyl tails orient towards the air phase, while the hydrophilic phosphate headgroups remain in the aqueous phase. Similarly, at a liquid-liquid interface (e.g., oil-water), the octyl tails penetrate the oil phase, and the phosphate groups stay in the water. This molecular arrangement disrupts the cohesive energy at the interface, effectively lowering the tension between the two phases. rsc.org This reduction in interfacial tension is crucial for the formation and stabilization of emulsions. nih.govmedipol.edu.tr

The formation of an adsorbed layer of this compound is highly sensitive to the chemical composition of the aqueous phase, particularly its ionic strength and pH.

Influence of Ionic Strength: As an anionic surfactant, the phosphate headgroups are negatively charged and exhibit electrostatic repulsion. Increasing the ionic strength of the solution (by adding a salt like NaCl) introduces counter-ions (Na⁺) that screen this repulsion. This shielding effect allows the surfactant molecules to pack more closely at the interface, generally leading to a more densely packed adsorption layer and enhanced surface activity. It also typically lowers the CMC. scribd.com

Influence of pH: The pH of the solution can significantly alter the charge of both the surfactant headgroup and the solid surface. The phosphate headgroup can exist in different protonation states (e.g., RO-PO(OH)O⁻ or RO-PO(O⁻)₂), changing its net charge and hydrogen-bonding capacity. Concurrently, the surface charge of many solid substrates (like metal oxides or clays) is also pH-dependent. The electrostatic interaction (attractive or repulsive) between the charged headgroup and the charged surface is therefore strongly modulated by pH, which in turn governs the extent and mechanism of adsorption. googleapis.comscribd.com For instance, adsorption onto a positively charged surface is favored and enhanced by the anionic nature of the surfactant.

Role in Emulsification and Dispersion Stabilization Mechanisms

This compound, as a surface-active agent, plays a critical role in the formation and stabilization of emulsions and dispersions. Its amphiphilic nature, possessing both a hydrophilic (water-loving) phosphate head group and a hydrophobic (oil-loving) octyl tail, allows it to position itself at the interface between two immiscible phases, such as oil and water. wikipedia.org By adsorbing at this interface, it lowers the interfacial tension, which is the energy required to create new surface area between the two liquids. wikipedia.org This reduction in energy facilitates the breakup of one liquid phase into droplets within the other, a fundamental process in the creation of an emulsion. wikipedia.org Once formed, the stability of these droplets against coalescence or aggregation is governed by the interfacial films and repulsive forces established by the this compound molecules.

The long-term stability of an emulsion or dispersion is critically dependent on the properties of the interfacial film formed by the surfactant molecules around the dispersed droplets. researchgate.net For this compound, its molecules adsorb at the oil-water (O/W) interface, organizing into a structured molecular assembly. This assembly is not merely a passive layer but a dynamic and resilient barrier. researchgate.net The formation of this film is a key mechanism for preventing the coalescence of droplets, which would otherwise lead to phase separation. researchgate.net

The effectiveness of this film is related to its rheological properties, specifically its viscoelasticity. A rigid and viscoelastic interfacial film can effectively resist mechanical and thermal disturbances that might otherwise force droplets together. researchgate.net Research on similar surfactants has shown that a higher interfacial dilatational viscoelastic modulus corresponds to a greater ability to resist the deformation of the interfacial film, leading to enhanced emulsion stability. researchgate.net The arrangement of this compound molecules, potentially forming structures like lamellar phases at the interface, enhances the mechanical strength of this film, creating a significant energy barrier that suppresses droplet coalescence. researchgate.net

This compound stabilizes dispersions through a powerful combination of electrostatic and steric repulsion, a mechanism often referred to as electrosteric stabilization. ethz.chresearchgate.net

Electrostatic Stabilization: In aqueous systems, the hydrogen phosphate head group of the molecule dissociates, imparting a negative charge to the surface of the dispersed droplets or particles. byk.com This surface charge attracts a layer of counter-ions from the surrounding liquid, forming what is known as an electrical double layer. byk.com When two similarly charged droplets approach each other, their electrical double layers overlap, creating a repulsive electrostatic (or Coulombic) force. researchgate.net This force counteracts the attractive van der Waals forces that would otherwise cause the droplets to aggregate. researchgate.net This type of stabilization is particularly effective in polar solvents like water, which have a high dielectric constant that allows for the generation of strong surface charges. byk.com

Steric Stabilization: The "octyl" component of this compound is an eight-carbon alkyl chain that is hydrophobic. When the phosphate head adsorbs onto a particle surface, these hydrocarbon tails extend into the continuous phase, forming a protective layer. researchgate.net If two particles approach each other closely enough for these layers to overlap, the local concentration of the chains increases. This creates an osmotic pressure that pushes the particles apart. Furthermore, the compression and entanglement of these chains is entropically unfavorable, resulting in a strong repulsive force known as steric hindrance. researchgate.net This mechanism provides a physical barrier that prevents particles from coming into close contact. researchgate.net

Together, these two effects provide a robust stabilization mechanism. The electrostatic repulsion acts at a longer range, while the steric repulsion provides a strong, short-range barrier, making electrosteric stabilization highly effective. ethz.chresearchgate.net

Table 1: Influence of a Phosphate-Based Dispersant on Dispersion Stability

This table, based on data from analogous polyphosphate systems, illustrates how increasing dispersant concentration can enhance dispersion stability, as measured by zeta potential and turbidity. A more negative zeta potential indicates stronger electrostatic repulsion, while higher turbidity suggests better dispersion.

Dispersant Concentration (wt.%)Zeta Potential (mV)Turbidity (NTU)
0.1-251500
0.3-352200
0.5-482715
0.7-452650

Data is illustrative and modeled after findings for sodium hexametaphosphate systems, which show similar principles of electrostatic and steric stabilization. mdpi.com

Complexation and Chelating Mechanisms with Metal Ions

The phosphate group in this compound is an effective chelating agent, capable of forming stable complexes with multivalent metal ions present in a system. byk.com This chelating ability plays a crucial secondary role in stabilizing dispersions. Multivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Ce³⁺) can be detrimental to electrostatic stabilization because they can adsorb onto the negatively charged particle surfaces, neutralizing the charge and reducing the repulsive forces between particles. byk.commdpi.com

This compound mitigates this issue by sequestering these metal ions. The negatively charged oxygen atoms of the phosphate group act as ligands, donating electron pairs to form coordinate bonds with the metal ion. This interaction can effectively "wrap up" the metal ion in a soluble complex, preventing it from interfering with the dispersion. mdpi.com

The mechanism of this interaction can involve several processes, including direct adsorption and ion exchange. nih.gov For instance, studies on the interaction of phosphate ions with metal-complex-layered hydroxides have shown a direct correlation between the adsorption of phosphate ions and the release of other anions, confirming an ion-exchange mechanism. nih.gov By chelating disruptive multivalent ions, this compound protects the primary electrostatic stabilization mechanism, ensuring the long-term stability of the emulsion or dispersion. byk.com

Table 2: Ion Exchange During Phosphate Complexation

This table illustrates the ion exchange mechanism, where the uptake of phosphate ions onto a surface is directly correlated with the release of another anion (in this case, sulfate), a key aspect of the complexation process.

Phosphate Adsorbed (mmol/g)Sulfate (B86663) Released (mmol/g)Correlation Coefficient (r)
0.20.180.960
0.40.390.960
0.60.580.960
0.80.770.960

Data derived from research on the interaction between phosphate ions and metal complex-layered hydroxides, demonstrating the principle of ion exchange. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Sodium Octyl Hydrogen Phosphate

Spectroscopic Probes for Molecular Structure and Interactions

Spectroscopic techniques are indispensable for elucidating the molecular architecture and intermolecular interactions of sodium octyl hydrogen phosphate (B84403). Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy each offer unique windows into the compound's chemical nature.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within the sodium octyl hydrogen phosphate molecule. The infrared spectrum reveals absorption bands corresponding to the vibrational modes of specific chemical bonds.

Key vibrational bands for organophosphate compounds like this compound include:

P=O Stretching: This vibration is characteristic of the phosphoryl group and typically appears as a strong absorption band.

P-O-C Stretching: The stretching vibrations of the phosphate-ester linkage are also prominent in the spectrum.

C-H Stretching: Vibrations associated with the octyl chain's methylene (B1212753) (-CH2-) and methyl (-CH3) groups are readily identifiable. youtube.com

O-H Stretching: The presence of a hydrogen phosphate group (P-OH) would be indicated by a broad absorption band, often in the region of 2500-3300 cm⁻¹. researchgate.net

Analysis of the FTIR spectrum allows for the confirmation of the primary structural components of this compound. For instance, the presence of bands around 1150 cm⁻¹ can be attributed to PO₂ stretching vibrations, while those near 1095 cm⁻¹ and 904 cm⁻¹ may correspond to PO₃ and P-O-P stretching vibrations, respectively, in related phosphate compounds. researchgate.netresearchgate.net Shifts in these peak positions can provide information about intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
P=OStretching~1250 - 1150
P-O-CStretching (asymmetric)~1050 - 1000
P-O-CStretching (symmetric)~850 - 750
C-H (alkyl)Stretching~2960 - 2850
O-H (in P-OH)Stretching~3300 - 2500 (broad)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation and Dynamics

NMR spectroscopy provides unparalleled detail regarding the structure and chemical environment of atoms within the this compound molecule. By analyzing the spectra of different nuclei (¹H, ¹³C, and ³¹P), a complete structural picture can be assembled.

¹H NMR: The proton NMR spectrum reveals signals corresponding to the hydrogen atoms in the octyl chain. The chemical shifts, signal splitting (multiplicity), and integration of these signals provide information about the connectivity and environment of the protons. For instance, distinct signals would be expected for the terminal methyl group protons and the various methylene group protons along the alkyl chain. hmdb.caresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the octyl group. Each unique carbon atom in the chain will produce a distinct signal, allowing for the confirmation of the eight-carbon chain. Predicted ¹³C NMR spectra can be used as a reference for experimental data. np-mrd.org

³¹P NMR: As phosphorus-31 is a 100% naturally abundant, spin-1/2 nucleus, ³¹P NMR is a highly effective and direct method for characterizing organophosphate compounds. oxinst.com The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the substituents attached to it. oxinst.com For this compound, a single resonance would be expected in the ³¹P NMR spectrum, with its specific chemical shift providing confirmation of the phosphate ester structure. huji.ac.ilorganicchemistrydata.org The chemical shift can also be influenced by the pH of the solution. chemrxiv.org In some cases, coupling between phosphorus and adjacent protons (¹H-³¹P coupling) can be observed, providing further structural information. huji.ac.il

Table 2: Expected NMR Spectral Data for this compound

NucleusExpected Chemical Shift Range (ppm)Key Information Provided
¹H0.8 - 4.0Structure and connectivity of the octyl chain
¹³C10 - 70Carbon skeleton of the octyl group
³¹PVaries (dependent on reference and conditions)Confirmation of the phosphate functional group and its chemical environment

UV-Visible Spectroscopy for Concentration and Aggregation State Determination

While this compound itself does not possess strong chromophores for direct UV-Visible absorption analysis, this technique can be invaluable for determining its concentration indirectly and for studying its aggregation behavior in solution.

The formation of aggregates, such as micelles, can cause light scattering, which manifests as an apparent increase in absorbance across the UV-Visible spectrum. thermofisher.com By monitoring the changes in the spectrum as a function of concentration, the critical aggregation concentration (CAC) can be determined. mdpi.com This is particularly relevant for surfactants like this compound. The onset of aggregation is often marked by a distinct change in the spectroscopic properties of the solution. mdpi.com Although UV-Vis spectroscopy is highly sensitive for detecting aggregation, it may not provide detailed information about the specific intermolecular interactions driving the process. mdpi.com

Surface-Sensitive Analytical Methodologies

To understand the behavior of this compound at interfaces and on surfaces, specialized surface-sensitive techniques are required. X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are powerful tools for this purpose.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. youtube.com

For this compound, XPS can be used to:

Confirm Elemental Composition: Detect the presence of sodium (Na), oxygen (O), carbon (C), and phosphorus (P) on the surface of a sample.

Determine Chemical State: The binding energies of the core-level electrons are sensitive to the chemical environment of the atoms. For example, the binding energy of the P 2p peak will be characteristic of a phosphate group. Similarly, the C 1s spectrum can be deconvoluted to identify carbons in different chemical environments (e.g., C-C, C-O). High-resolution scans of each element's core level provide this detailed chemical state information. youtube.comnih.gov

Table 3: Expected XPS Binding Energies for this compound

ElementCore LevelExpected Binding Energy (eV) (Approximate)
P2p~133
O1s~531
C1s~285 (for C-C/C-H), ~286.5 (for C-O)
Na1s~1072

Note: Exact binding energies can vary depending on the instrument calibration and the specific chemical environment.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Molecular Mapping

ToF-SIMS is a highly sensitive surface analysis technique that provides detailed elemental and molecular information from the outermost monolayers of a sample. carleton.edu It utilizes a pulsed primary ion beam to desorb and ionize species from the surface, which are then identified by their mass-to-charge ratio using a time-of-flight mass analyzer. nist.govlucideon.com

The key capabilities of ToF-SIMS for analyzing this compound include:

Molecular Identification: Detection of the molecular ion or characteristic fragment ions of this compound on a surface. This provides direct evidence of the compound's presence.

Surface Imaging: The ability to raster the primary ion beam across a surface allows for the generation of chemical maps, visualizing the spatial distribution of this compound with sub-micron lateral resolution. nist.govlucideon.com This is particularly useful for understanding its distribution in complex matrices or on patterned surfaces.

High Mass Resolution: ToF-SIMS can distinguish between ions with very similar nominal masses, enabling the unambiguous identification of molecular fragments. lucideon.com

Retrospective Analysis: A full mass spectrum is acquired at each pixel of an image, allowing for retrospective analysis of the data to look for other species of interest without needing to re-acquire the data. carleton.edu

ToF-SIMS is a powerful tool for investigating the surface chemistry and spatial organization of this compound in a wide range of applications, from surface coatings to biological interfaces. rsc.orgmdpi.com

Colloidal and Electrokinetic Characterization

Zeta potential is a critical parameter for understanding the electrostatic properties of particles or micelles in a colloidal suspension. It represents the electrical potential at the slipping plane, which is the boundary separating the layer of ions bound to the particle surface from the bulk dispersant. For this compound, which is an anionic surfactant, the phosphate headgroup carries a negative charge in aqueous solutions. ipcol.comterchemicals.comwikipedia.org This charge leads to the formation of an electrical double layer around any aggregates (micelles) or adsorbed layers of the surfactant.

Zeta potential measurements are crucial for:

Assessing Stability: A high absolute zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles or micelles, which prevents aggregation and leads to a stable dispersion. researchgate.net

Understanding Adsorption: When this compound adsorbs onto a surface, it modifies the surface's charge. silver-colloids.com Zeta potential measurements can quantify this change, providing insight into the adsorption mechanism.

Probing Environmental Effects: The zeta potential of this compound micelles is sensitive to changes in the solution's pH and ionic strength. nih.gov Increasing ionic strength, for example, can compress the electrical double layer, leading to a reduction in the magnitude of the zeta potential.

The zeta potential of a system containing this compound is typically negative and its magnitude is influenced by solution conditions. For instance, a study on phosphate ore particles showed a zeta potential of -16.35 mV in an aqueous solution, which was further modified by the addition of other surfactants. researchgate.net Another study on kaolin (B608303) slurries demonstrated that the addition of a pentavalent anionic phosphate compound significantly reduced the zeta potential from -5.4 mV in seawater to -15 mV, indicating increased electrostatic repulsion. mdpi.com

Table 1: Illustrative Zeta Potential of Anionic Surfactant Systems under Varying Conditions

SystemConditionZeta Potential (mV)Reference
Phosphate Ore in WaterAqueous Solution-16.35 researchgate.net
Kaolin in SeawaterpH 8-5.4 mdpi.com
Kaolin in Seawater with Sodium TripolyphosphatepH 8-15.0 mdpi.com
Hydroxyapatite (HAP)pH 7~ -15 researchgate.net

Note: This table presents data for related phosphate-containing systems to illustrate typical zeta potential values. Data specific to this compound may vary.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and micelles in a suspension. malvernpanalytical.com The technique works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles. azom.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. Analysis of these fluctuations yields the diffusion coefficient, which can then be related to the hydrodynamic diameter of the particles using the Stokes-Einstein equation. azom.com

For this compound, DLS is primarily used to characterize the micelles that form in solution above the critical micelle concentration (CMC). muser-my.com Key information obtained from DLS includes:

Micelle Size: DLS provides the mean hydrodynamic diameter (Z-average) of the micelles. malvernpanalytical.com The size of anionic surfactant micelles is typically in the range of a few nanometers, but can be influenced by factors like surfactant concentration, temperature, and ionic strength. azom.comnih.gov

Size Distribution: The technique also provides the Polydispersity Index (PDI), which is a measure of the width of the size distribution. A low PDI value indicates a monodisperse population of micelles of uniform size.

Aggregation Phenomena: DLS can detect the presence of larger aggregates or changes in micelle size that may occur due to changes in solution conditions. azom.com The addition of salt (increasing ionic strength) to an anionic surfactant solution typically leads to an increase in micelle size due to the screening of electrostatic repulsion between the headgroups, allowing for more compact packing. nih.gov

Table 2: Representative Hydrodynamic Diameters of Surfactant Micelles Measured by DLS

SurfactantConcentrationConditionZ-Average Diameter (nm)Reference
Sodium Dodecyl Sulfate (B86663) (SDS)25 mg/mL25 °CMultiple peaks, including large aggregates azom.com
Triton X-1002 x CMC-7.5 malvernpanalytical.com
Tween-202 x CMC-8.5 malvernpanalytical.com
Dodecyltrimethylammonium bromide (DTAB)~15 mM0.1 M NaBr~4.5 malvernpanalytical.com

Note: This table includes data for various common surfactants to provide a reference for typical micelle sizes determined by DLS. The specific size of this compound micelles would need to be determined experimentally.

Chromatographic and Electrophoretic Separation for Purity and Species Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. medistri.swiss It is a primary method for the analysis of volatile and semi-volatile compounds. For a substance like this compound, which is a salt and thus non-volatile, direct analysis by GC-MS is not feasible. However, the technique is invaluable for assessing its purity by detecting volatile impurities and by analyzing derivatized forms of the phosphate ester. digitaloceanspaces.com

Analysis of Volatile Impurities: A key application of GC-MS is the identification and quantification of residual starting materials or solvents from the synthesis process. For this compound, a likely volatile impurity is 1-octanol , the alcohol used in the esterification reaction. GC-MS can easily separate and identify such impurities, providing a clear indication of the product's purity. medistri.swiss

Ester Purity via Derivatization: To analyze the alkyl phosphate itself, a chemical derivatization step is required to convert the non-volatile phosphate ester into a volatile derivative. d-nb.info Silylation, for example, can be used to convert dialkyl phosphates into their corresponding trimethylsilyl (B98337) (TMS) esters, which are amenable to GC analysis. digitaloceanspaces.com This approach allows for the separation and identification of different alkyl phosphate species that may be present in the sample, such as mono-octyl, di-octyl, or even tri-octyl phosphates, as well as isomers. digitaloceanspaces.comresearchgate.net The mass spectrometer provides fragmentation patterns for each separated component, confirming its identity. medistri.swissresearchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater resolving power for complex mixtures of alkyl phosphates, enabling detailed speciation in challenging matrices like petroleum samples. researchgate.net

Micellar Electrokinetic Chromatography (MEKC) is a separation technique that is a modification of capillary electrophoresis (CE). news-medical.net It utilizes a surfactant, added to the buffer at a concentration above its critical micelle concentration (CMC), to form a pseudo-stationary phase of micelles. nih.govijpra.com This allows for the separation of both charged and neutral analytes based on their partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. asdlib.org

Coupling MEKC with tandem mass spectrometry (MS/MS) creates a highly selective and sensitive analytical method for complex mixtures. nih.gov The direct coupling can be challenging due to the non-volatile nature of common surfactants like sodium dodecyl sulfate (SDS). However, methods using MS-compatible surfactants, such as perfluorooctanoic acid (PFOA), have been successfully developed. nih.gov

For the analysis of this compound, MEKC-MS/MS would be particularly useful for:

Separating Complex Mixtures: Commercial surfactant products are often complex mixtures containing the primary component along with related species, such as mono- and di-esters, isomers, and unreacted starting materials. MEKC can effectively resolve these closely related anionic compounds. nih.govresearchgate.net

High-Sensitivity Detection: The MS/MS detector provides excellent sensitivity and specificity. It can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes to selectively detect and quantify target analytes, such as different phosphate esters, even at very low concentrations. nih.gov

Structural Confirmation: The MS/MS capability allows for the fragmentation of parent ions, providing structural information that aids in the unequivocal identification of the separated components in the mixture. nih.gov This is crucial for distinguishing between isomeric forms of octyl phosphates.

MEKC has been widely applied to the analysis of various organophosphorus compounds, demonstrating its suitability for resolving complex mixtures of these analytes. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of this compound in various matrices. Given that the compound is an alkyl phosphate, it lacks a significant chromophore, which makes direct ultraviolet (UV) detection challenging. Consequently, specialized HPLC methods are employed for its analysis. Techniques such as ion-pair reversed-phase HPLC or the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are highly effective. sielc.comhelixchrom.com

The quantitative determination of phosphates and related phosphites has been successfully achieved using ion-pair reversed-phase HPLC with indirect UV detection. researchgate.net This approach involves adding an ionic, UV-absorbing compound to the mobile phase, allowing for the detection of non-absorbing analyte ions as negative peaks. researchgate.net For a compound like this compound, separation is typically achieved on a C18 or a mixed-mode column. sielc.comresearchgate.net The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. sielc.com The pH of the mobile phase is a critical parameter, as it controls the ionization state of the phosphate group and, therefore, its retention characteristics. shimadzu.comekb.eg The use of phosphate buffers is common in such analyses to maintain a stable pH. shimadzu.comekb.eg

Research into the analysis of octylphosphonic acid, the acidic form of the target compound, demonstrates a method using a mixed-mode column with a mobile phase of acetonitrile and water buffered with formic acid, coupled with a CAD detector. sielc.com Quantitative analysis is performed by constructing a calibration curve from the peak areas of standard solutions of known concentrations. The method's validity is established through parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.netekb.eg

ParameterConditionReference
ColumnMixed-Mode (e.g., Newcrom A, 4.6x150 mm, 5 µm) or Reversed-Phase (e.g., C18) sielc.comresearchgate.net
Mobile PhaseAcetonitrile / Water with a buffer (e.g., Formic Acid or Phosphate Buffer) sielc.comshimadzu.com
Ion-Pairing Agent (optional for RP-HPLC)Tetrabutylammonium hydroxide researchgate.net
Flow Rate1.0 mL/min sielc.comnih.gov
DetectorCharged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Indirect UV sielc.comhelixchrom.comresearchgate.net
Column TemperatureAmbient or controlled (e.g., 30-40 °C) ekb.egshimadzu.com

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for investigating the solid-state properties of this compound. It provides definitive information about its crystallinity, crystal structure, and the presence of different polymorphic or hydrated phases. researchgate.netresearchgate.net The analysis of various sodium phosphate salts by XRD is well-documented, establishing a strong precedent for its application to related compounds. researchgate.netresearchgate.net The underlying principle of XRD involves irradiating a powdered sample with monochromatic X-rays and measuring the angular distribution of the scattered radiation. A crystalline material will produce a unique diffraction pattern of sharp peaks, which serves as a fingerprint for that specific crystal structure.

Studies on phosphate buffer systems have shown that XRD can effectively identify the crystallization of specific components, such as disodium (B8443419) hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O), upon changes in conditions like freezing. researchgate.net This capability is crucial for understanding the phase behavior of this compound during manufacturing, storage, or formulation. The diffraction peaks, recorded at specific angles (2θ), correspond to the spacing between crystal lattice planes (d-spacing), as described by Bragg's Law.

While a specific, fully refined crystal structure for this compound is not widely published, XRD analysis would yield key structural information. High-resolution XRD data can be used to determine the unit cell parameters, lattice type, and space group. nih.gov For instance, investigations of other complex materials have successfully refined full crystal structures, determining atomic positions from diffraction data. nih.gov For this compound, this would reveal how the hydrophilic sodium phosphate head groups and the hydrophobic octyl tails arrange and pack in the solid state. The data can distinguish between fully crystalline, semi-crystalline, and amorphous forms of the material. researchgate.netund.edu

2θ Angle (°) (Illustrative)d-spacing (Å) (Illustrative)Possible Phase Assignment
7.312.10Primary low-angle peak, indicative of lamellar stacking
15.05.90Higher-order diffraction peak
22.83.89Peak related to chain packing or headgroup arrangement
28.03.18Characteristic peak of a specific crystalline phase or hydrate
31.02.88Characteristic peak of a specific crystalline phase or hydrate
Note: The 2θ values are illustrative and represent a hypothetical pattern for a crystalline form of this compound, drawing parallels from known phosphate and surfactant structures. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies of Sodium Octyl Hydrogen Phosphate Systems

Quantum Mechanical (QM) Investigations

Quantum mechanical methods are employed to study the electronic properties of a single molecule or a small number of interacting molecules with high accuracy. These calculations provide insights into the intrinsic properties of sodium octyl hydrogen phosphate (B84403).

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the electronic structure of molecules. For the octyl hydrogen phosphate anion, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to optimize the molecular geometry. bhu.ac.in This process determines the most stable three-dimensional arrangement of the atoms, providing precise bond lengths and angles.

From the optimized structure, various electronic properties can be calculated. The distribution of electron density reveals how charge is spread across the molecule, highlighting the polar phosphate head and the nonpolar octyl tail. Natural Bond Orbital (NBO) analysis can be performed to quantify the charge transfer between atoms and understand the nature of the chemical bonds. mdpi.com

Reactivity descriptors derived from DFT calculations help predict how the molecule will interact with other chemical species. bhu.ac.in Energetic properties, such as the binding energy between the octyl hydrogen phosphate anion and the sodium cation, can also be computed to understand the stability of the salt.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Alkyl Phosphate Anion

This table illustrates typical bond lengths that would be determined for the phosphate head group of the octyl hydrogen phosphate anion using DFT calculations.

BondTypical Calculated Bond Length (Å)
P=O1.48
P–O (single bond)1.62
P–O (ester linkage)1.60

While DFT is highly efficient, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer even higher accuracy for certain properties, albeit at a greater computational cost. ajchem-a.com These methods are valuable for obtaining precise thermochemical data, such as the standard enthalpy of formation and Gibbs free energy of the sodium octyl hydrogen phosphate molecule.

Furthermore, ab initio calculations are used to predict spectroscopic properties. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. ajchem-a.com Comparing these predicted spectra with experimental data helps to confirm the molecular structure and assign specific vibrational modes to different parts of the molecule, such as the P-O stretches in the phosphate head or the C-H stretches in the octyl tail.

The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding reactivity. It visualizes the electrostatic potential on the electron density surface of the molecule. bhu.ac.inmalayajournal.org For octyl hydrogen phosphate, the MEP map would show a region of negative potential (typically colored red) around the oxygen atoms of the phosphate group, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be located elsewhere, highlighting potential nucleophilic interaction sites. researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net These energies are often calculated using Time-Dependent DFT (TD-DFT). bhu.ac.in

Table 2: Hypothetical Quantum Chemical Descriptors for Octyl Hydrogen Phosphate Anion

This table presents a set of plausible values for quantum chemical descriptors derived from a HOMO-LUMO analysis, based on typical findings for similar organic molecules.

ParameterSymbolRepresentative Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.8Electron-donating capacity
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5Electron-accepting capacity
HOMO-LUMO Energy GapΔE5.3Chemical stability and reactivity
Electronegativityχ4.15Tendency to attract electrons
Chemical Hardnessη2.65Resistance to change in electron distribution

Molecular Simulation Approaches

While quantum mechanics excels at describing individual molecules, molecular simulation techniques are necessary to study the collective behavior of many molecules over time, which is essential for understanding the function of surfactants.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. osti.gov For this compound, MD simulations are invaluable for investigating its behavior at an oil-water or air-water interface. In a typical setup, a simulation box containing hundreds of surfactant molecules, along with water and oil (e.g., heptane) molecules, is created. osti.gov The interactions between all atoms are described by a force field (e.g., OPLS-AA or CHARMM).

MD simulations can track the movement of each molecule over nanoseconds, revealing how the surfactant molecules arrange themselves at the interface, with their hydrophilic phosphate heads in the water and their hydrophobic octyl tails in the oil. nih.gov These simulations provide critical insights into:

Surfactant Packing and Orientation: How densely the molecules pack at the interface and their average tilt angle.

Interfacial Tension: The reduction in interfacial tension caused by the surfactant can be calculated and compared with experimental values.

Micelle Formation: At sufficient concentrations, the simulations can show the spontaneous aggregation of surfactants into micelles within the bulk aqueous phase.

Water Dynamics: The simulations can quantify how the surfactant layer alters the structure and dynamics of nearby water molecules. mdpi.comresearchgate.net

Table 3: Typical Parameters for an MD Simulation of a Surfactant-Water System

This table outlines a representative set of parameters for conducting an MD simulation to study this compound at an interface.

ParameterExample Value/Setting
Force FieldOPLS-AA (Optimized Potentials for Liquid Simulations-All Atom)
EnsembleNVT (Canonical), followed by NPT (Isothermal-Isobaric)
Temperature298 K (controlled by a thermostat, e.g., Nosé-Hoover)
Pressure1 atm (controlled by a barostat, e.g., Parrinello-Rahman)
Simulation Time100-200 nanoseconds
System Composition~500 surfactant molecules, ~10,000 water molecules

Monte Carlo (MC) simulations, particularly in the Grand Canonical ensemble (GCMC), are a powerful method for studying equilibrium adsorption phenomena. researchgate.net While MD simulations track system evolution over time, MC simulations sample different molecular configurations to determine the most probable equilibrium state.

GCMC simulations can be used to model the adsorption of this compound from a solution onto a solid surface. In this method, the simulation cell contains the surface and a certain number of surfactant molecules. The simulation proceeds by attempting random moves—such as translation, rotation, insertion, or deletion of molecules—with each move being accepted or rejected based on its effect on the system's energy. researchgate.net This approach is highly effective for determining adsorption isotherms, which show the amount of surfactant adsorbed on the surface as a function of its concentration in the bulk solution, providing a direct link between molecular interactions and macroscopic adsorption behavior.

Table of Mentioned Chemical Compounds

Compound Name Formula/Type
This compound C₈H₁₈NaO₄P
Octyl Hydrogen Phosphate Anion [C₈H₁₈O₄P]⁻
Sodium Cation Na⁺
Water H₂O
Heptane C₇H₁₆
Carbon C
Hydrogen H
Oxygen O
Phosphorus P

Coarse-Grained Models for Large-Scale Self-Assembly

The study of large-scale phenomena such as the self-assembly of surfactants into micelles, bilayers, or other complex structures over long timescales presents a significant computational challenge for fully atomistic molecular dynamics simulations. To address this, coarse-grained (CG) modeling has emerged as a powerful technique. nih.govutah.edu In CG models, groups of atoms are mapped into single interaction sites or "beads," which drastically reduces the number of degrees of freedom in the system. This simplification allows for simulations of larger systems for longer durations, making it possible to observe complex self-assembly processes that are inaccessible to all-atom models. nih.govrsc.org

The development of a CG model involves two main phases: first, partitioning the molecule into CG units, and second, parameterizing an effective force field to govern the interactions between these units. utah.edu For a molecule like this compound, a typical CG mapping might represent the octyl tail with two to four beads, the phosphate headgroup as a single bead, and the sodium counterion as another.

Simulations using CG models, such as the Martini force field, have been successfully applied to various surfactants to study their self-assembly in aqueous solutions. rsc.orgrsc.org For instance, studies on sodium octanoate, a carboxylate analog of this compound, have utilized molecular dynamics to investigate micelle formation and stability. scielo.brresearchgate.net These simulations provide insights into micellar properties like size, shape, and the dynamics of surfactant exchange between aggregates. rsc.org Similarly, CG simulations of sodium octyl sulfate (B86663) (SOS) mixed with other surfactants have elucidated the formation of different aggregate shapes, such as spheres, discs, and rods, depending on the mixture composition. rsc.org

The computational efficiency of CG models enables the direct simulation of spontaneous self-assembly, where surfactants initially dispersed in a solvent organize into larger structures. This process is crucial for understanding the mechanisms behind the formation of vesicles and other complex phases. nih.gov

Table 1: Comparison of Coarse-Grained (CG) Modeling Approaches

FeatureAll-Atom (AA) ModelsCoarse-Grained (CG) Models
Representation Each atom is explicitly represented.Groups of atoms are represented as single "beads". nih.gov
Computational Cost HighLow
Accessible Timescale Nanoseconds (ns)Microseconds (µs) to Milliseconds (ms) rsc.org
Accessible Length Scale Angstroms (Å) to Nanometers (nm)Nanometers (nm) to Micrometers (µm) utah.edu
Typical Application Detailed analysis of local interactions, bond vibrations.Simulation of large-scale self-assembly, membrane formation, polymer dynamics. rsc.org

Prediction and Understanding of Intermolecular and Interfacial Interactions

Computational chemistry provides indispensable tools for predicting and understanding the complex web of intermolecular and interfacial interactions that govern the behavior of this compound. These interactions, which include hydrogen bonding, solvation effects, and adsorption to surfaces, are the driving forces behind its self-organization and surface activity. wikipedia.orgnih.gov

Molecular dynamics (MD) simulations, at both the all-atom and coarse-grained levels, are extensively used to probe these interactions. scielo.br By simulating the movement and interactions of molecules over time, MD can reveal the preferred arrangements of surfactant molecules at interfaces and within aggregates. These simulations help to analyze critical properties such as the orientation of molecules at an air-water interface, the structure of micelles, and the binding affinity to various substrates. rsc.orgresearchgate.net

Hydrogen Bonding Networks and Their Role in Self-Organization

Hydrogen bonding is a critical factor in the behavior of this compound in aqueous environments. The phosphate headgroup (PO₄H⁻) is a potent hydrogen bond acceptor and donor. The oxygen atoms of the phosphate group can accept hydrogen bonds from water molecules, while the attached proton can donate a hydrogen bond.

This capacity for hydrogen bonding is fundamental to the hydrophilic nature of the headgroup and its favorable interaction with water. researchgate.net Molecular dynamics simulations of similar surfactants, like sodium octanoate, show that water molecules penetrate the micellar interface, forming hydrogen bonds with the headgroup oxygens. researchgate.net In the case of phosphate-containing molecules, the interaction can be particularly strong. The phosphate group can act as a "phosphate clamp," forming multiple, stable hydrogen bonds with suitable donor groups on other molecules or surfaces. researchgate.net These intricate hydrogen-bonding networks at the interface between the surfactant aggregate and the surrounding water are crucial for stabilizing the self-organized structures.

Solvation Effects and Solvent-Solute Interactions

The amphiphilic nature of this compound—possessing a hydrophilic phosphate head and a hydrophobic octyl tail—dictates its interaction with solvents. In aqueous solutions, this dual character leads to pronounced solvation effects that drive self-assembly.

Hydrophilic Headgroup: The negatively charged sodium phosphate headgroup interacts favorably with polar water molecules through strong ion-dipole and hydrogen-bonding interactions. nih.gov This leads to a well-defined hydration shell around the headgroup.

Hydrophobic Tail: The nonpolar n-octyl chain disrupts the hydrogen-bonding network of water. To minimize this unfavorable interaction (a phenomenon known as the hydrophobic effect), the octyl tails aggregate, effectively removing themselves from contact with water.

This interplay between solute-solvent interactions is the primary thermodynamic driving force for the formation of micelles and other aggregates. wikipedia.orgnih.gov The surfactant molecules arrange themselves to shield their hydrophobic tails within the core of the aggregate, while exposing the hydrated, hydrophilic phosphate headgroups to the bulk water. Computational models can quantify these interactions, helping to predict how changes in solvent composition, such as the addition of alcohols, might influence the solubility and aggregation behavior of the surfactant. google.com

Adsorption Mechanisms on Mineral or Biological Surfaces

The phosphate functional group is known for its strong affinity for a variety of surfaces, enabling this compound to act as an effective surface-active agent for adsorption onto both mineral and biological substrates.

Adsorption on Mineral Surfaces: The phosphate headgroup can bind strongly to mineral surfaces, particularly those containing metal cations like calcium, magnesium, or aluminum. Studies on the adsorption of organophosphates onto apatitic calcium phosphates, for instance, show a very high affinity, which is attributed to the interaction between the phosphate group of the adsorbing molecule and the calcium sites on the apatite surface. researchgate.net Similarly, phosphate adsorption onto layered double hydroxides and metal substrates like silver has been shown to be robust. nih.govnih.gov The mechanism often involves either an ion exchange process, where the phosphate anion replaces other ions on the surface, or the formation of a direct coordinate bond with surface metal atoms. researchgate.netnih.gov The hydrophobic octyl tail would then typically orient away from the hydrophilic mineral surface.

Adsorption on Biological Surfaces: In biological systems, the phosphate group is ubiquitous (e.g., in phospholipids (B1166683), DNA, and phosphorylated proteins). The adsorption of this compound onto biological surfaces is therefore highly relevant. The phosphate headgroup can participate in specific interactions, such as forming hydrogen bonds and salt bridges with amino acid residues on a protein surface. researchgate.net For example, it can interact strongly with positively charged residues like lysine (B10760008) and arginine. This allows the molecule to adsorb onto proteins and other biological macromolecules, potentially altering their conformation and function. The adsorption process is often driven by a combination of electrostatic interactions and hydrogen bonding involving the phosphate headgroup, supplemented by hydrophobic interactions involving the octyl tail.

Environmental Transformation and Biogeochemical Cycling of Octyl Phosphate Esters

Biodegradation Pathways and Microbial Metabolism

The primary mechanism for the breakdown of organophosphate esters like sodium octyl hydrogen phosphate (B84403) in the environment is through microbial activity. Microorganisms utilize these compounds as a source of phosphorus, carbon, or both, leading to their degradation and eventual mineralization. nih.gov The principal reaction in this process is the hydrolysis of the P-O-alkyl bond, which is a significant step in the detoxification of these compounds. oup.com

Enzymes such as phosphotriesterases and phosphatases, produced by a variety of bacteria and fungi, play a crucial role in catalyzing the initial hydrolysis of organophosphate esters. oup.comresearchgate.net While specific studies on sodium octyl hydrogen phosphate are limited, research on analogous monoalkyl phosphates indicates that enzymatic hydrolysis is a key degradation pathway. libretexts.org

Characterization of Microbial Degradation Products

The microbial degradation of this compound is expected to proceed through the enzymatic cleavage of the ester bond. This hydrolysis would release octanol (B41247) and inorganic phosphate.

Table 1: Postulated Microbial Degradation Products of this compound

Precursor CompoundDegradation PathwayPrimary Degradation Products
This compoundEnzymatic HydrolysisOctanol, Inorganic Phosphate

Further metabolism of octanol by microorganisms would likely lead to its complete mineralization to carbon dioxide and water under aerobic conditions. The inorganic phosphate released becomes available for uptake by various organisms, thus entering the natural phosphorus cycle.

Factors Influencing Biodegradation Rates in Aquatic and Terrestrial Environments

The rate at which this compound biodegrades in the environment is influenced by a multitude of factors. These can be broadly categorized as the chemical structure of the compound and the prevailing environmental conditions.

Chemical Structure: The length and branching of the alkyl chain in phosphate esters can significantly affect their biodegradability. Generally, linear alkyl chains are more readily degraded by microorganisms than branched chains. nih.gov

Environmental Conditions:

Temperature and pH: Microbial activity is highly dependent on temperature and pH. Optimal conditions will lead to faster degradation rates.

Oxygen Availability: Aerobic conditions generally favor the complete mineralization of organic compounds. In anaerobic environments, degradation may be slower and proceed through different pathways.

Nutrient Availability: The presence of other essential nutrients can impact microbial growth and, consequently, the rate of biodegradation.

Microbial Community: The composition and abundance of microbial populations capable of degrading organophosphate esters will vary between different aquatic and terrestrial environments, leading to differences in degradation rates.

Abiotic Degradation Mechanisms in Natural Systems

In addition to biodegradation, this compound can be transformed in the environment through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis Kinetics and Degradation Product Formation

Hydrolysis is a chemical reaction in which a water molecule cleaves a bond. For phosphate esters, this results in the breaking of the ester linkage. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. nih.gov Generally, the hydrolysis of phosphate esters can be catalyzed by both acids and bases. nih.gov

Table 2: Factors Affecting Abiotic Hydrolysis of Organophosphate Esters

FactorInfluence on Hydrolysis Rate
pH Rate is generally lowest at neutral pH and increases under acidic or alkaline conditions. nih.govnih.gov
Temperature Higher temperatures generally increase the rate of hydrolysis. nih.gov

Sorption and Transport Dynamics in Environmental Compartments

The movement and distribution of this compound in the environment are heavily influenced by its tendency to sorb to soil and sediment particles. Sorption is a process where a chemical adheres to a solid surface. This process affects the concentration of the compound in the water phase and thus its bioavailability and susceptibility to degradation.

The sorption of organophosphate esters to soil and sediment is primarily governed by the organic carbon content of the solid phase and the hydrophobicity of the compound. nih.gov Compounds with higher hydrophobicity tend to sorb more strongly to organic matter. The sorption of phosphate moieties can also occur on mineral surfaces, particularly iron and aluminum oxides. researchgate.netmdpi.com

The extent of sorption is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). Higher values of these coefficients indicate a greater tendency for the compound to be associated with the solid phase.

Table 3: Factors Influencing the Sorption of Organophosphate Esters

FactorInfluence on Sorption
Soil/Sediment Organic Carbon Content Higher organic carbon content generally leads to increased sorption of hydrophobic organic compounds. nih.gov
Clay and Mineral Content Phosphate groups can bind to mineral surfaces, particularly iron and aluminum oxides. researchgate.netmdpi.com
Hydrophobicity of the Compound (Kow) More hydrophobic compounds exhibit stronger sorption to organic matter. nih.gov
pH pH can affect the surface charge of minerals and the speciation of the organophosphate, thereby influencing sorption.

The sorption of this compound will reduce its mobility in soil and aquatic systems, potentially leading to its accumulation in sediments and sludge. This sequestration can also reduce its availability for microbial degradation and photolysis. Conversely, desorption can release the compound back into the water column, making it available for transport and transformation.

Adsorption to Soil and Sediment Components

The adsorption of organophosphate esters to soil and sediment is a critical process that dictates their environmental persistence and bioavailability. Generally, OPEs with higher octanol-water partition coefficients (Kow) and soil organic carbon-water partitioning coefficients (Koc) tend to sorb more strongly to soil and sediment, reducing their mobility.

The adsorption of phosphate esters is significantly influenced by the organic carbon content of the soil and sediment d-nb.info. The hydrophobic alkyl chains of these compounds interact with the organic matter, leading to their retention in the solid phase. For mono-alkyl phosphates like this compound, the presence of a hydrophilic phosphate group and a hydrophobic octyl chain suggests a dual nature. The anionic phosphate group may interact with mineral surfaces, particularly clays and metal oxides, while the octyl chain will favor partitioning into organic matter.

Research on other OPEs has shown that hydrolysis and adsorption are the primary factors influencing their environmental fate ca.gov. While hydrolysis can lead to degradation, strong adsorption to soil and sediment can reduce the rate of this transformation, thereby increasing the persistence of the compound in the solid phase nih.gov.

Table 1: Estimated Soil Adsorption Coefficients (Koc) for Related Octyl Phosphate Esters

CompoundEstimated Koc ValueImplied Mobility in SoilSource
Diphenyl octyl phosphate13,000 - 70,000Immobile nih.gov
Diisooctyl phosphate14,000Immobile researchgate.net
This compoundData not availableLikely low to immobileInferred

Note: The mobility of this compound is inferred based on the behavior of structurally similar compounds. Specific experimental data is needed for a definitive classification.

Mobility in Aqueous Systems

The mobility of this compound in aqueous systems is inversely related to its adsorption potential. Compounds that adsorb strongly to soil and sediment will have limited mobility in water, reducing the likelihood of groundwater contamination.

Organophosphate esters generally exhibit low to moderate water solubility ca.gov. The water solubility of this compound is expected to be influenced by its salt form, which may increase its solubility compared to its non-ionic counterparts. However, the presence of the eight-carbon alkyl chain will still impart significant hydrophobicity.

The environmental fate of OPEs in aquatic environments is complex, involving partitioning between the water column, suspended solids, and sediment ca.gov. For compounds with high Koc values, a significant portion is expected to be associated with particulate matter rather than being freely dissolved in the water ca.gov. This partitioning behavior significantly impacts their transport in rivers and their ultimate deposition in sedimentary environments.

While specific mobility studies on this compound are lacking, the general behavior of short-chain alkyl phosphates can provide some context. Some short-chain alkyl phosphates are used as hydrotropes, substances that increase the solubility of other compounds in water. This suggests that shorter-chain mono-alkyl phosphates may have a higher potential for mobility in aqueous systems compared to their longer-chain or di- and tri-ester counterparts. However, the octyl chain of this compound is of intermediate length, suggesting a balance between hydrophilic and hydrophobic properties that would influence its partitioning behavior.

Hydrolysis is a key degradation pathway for phosphate esters in water, breaking them down into simpler, often less toxic, compounds ca.gov. The rate of hydrolysis is dependent on factors such as pH and temperature. The transformation of this compound in aqueous systems would likely lead to the formation of octanol and inorganic phosphate.

Table 2: Factors Influencing the Mobility of this compound in Aqueous Systems

FactorInfluence on MobilityRationale
Adsorption to solids (Koc) Decreases mobilityHigh Koc values for related compounds suggest strong partitioning to sediment and suspended particles, removing the compound from the dissolved phase.
Water Solubility Potentially increases mobilityThe sodium salt form may enhance water solubility compared to non-ionic OPEs.
Hydrolysis Decreases persistence of the parent compoundBreaks down the ester into alcohol and inorganic phosphate, altering its chemical properties and mobility.
Hydrophobic Octyl Chain Decreases mobility in the dissolved phasePromotes partitioning to organic matter and reduces affinity for the aqueous phase.

Advanced Research Applications and Materials Science Integration of Sodium Octyl Hydrogen Phosphate

Functional Materials and Coatings Research

Design of Anti-Corrosion Coatings and Surface Modifiers

Sodium octyl hydrogen phosphate (B84403) and its related alkyl phosphate esters are subjects of significant research in the development of advanced anti-corrosion coatings and surface modifiers. Their efficacy stems from the ability of the phosphate head group to form a protective, passivating layer on metal surfaces, while the octyl tail provides a hydrophobic barrier.

Research into mono-n-octyl phosphate ester (OP) has demonstrated its effectiveness as a corrosion inhibitor for iron in acidic environments, such as 0.5 M H₂SO₄ solutions. cd-bioparticles.net Electrochemical studies, including electrochemical impedance spectroscopy (EIS) and polarization curve methods, indicate that octyl phosphate acts as a mixed-type corrosion inhibitor with a predominant effect on the cathodic reaction. cd-bioparticles.net The mechanism involves the adsorption of the alkyl phosphate ester onto the iron surface. X-ray photoelectron spectroscopy (XPS) analysis has confirmed that these esters adsorb on the iron surface via the un-ionized P–OH groups, with the adsorption behavior fitting the Langmuir model. cd-bioparticles.net

The general mechanism for phosphate-based inhibitors involves the formation of an insoluble, protective film. doholl.comgoogleapis.com In aqueous solutions, phosphate ions can react with metal ions (e.g., Fe²⁺) generated during the corrosion process to precipitate a compact layer of metal phosphate, such as ferric phosphate (FePO₄), on the surface. doholl.comgoogleapis.com This film acts as a physical barrier, hindering the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive corrosion. doholl.com The effectiveness of these coatings is influenced by factors such as pH, inhibitor concentration, and the presence of other ions like chlorides. googleapis.com For instance, studies on trisodium (B8492382) phosphate (Na₃PO₄) in simulated concrete pore solutions have shown it acts as an effective anodic inhibitor, achieving inhibition efficiencies up to 91.7% by forming a protective FePO₄ layer. doholl.com While many phosphate inhibitors are effective, some, like alkyl phosphate esters, may have limitations in high-temperature environments, such as those found in subsurface oil and gas wells where temperatures can exceed 130°C. researchgate.net

The table below summarizes the inhibition efficiency of mono-n-octyl phosphate ester compared to other alkyl phosphates.

InhibitorConcentration (mol/L)Inhibition Efficiency (η%)Corrosion Current Density (i_corr, µA/cm²)
Mono-n-octyl phosphate (OP) 5 x 10⁻⁴93.343.1
Mono-n-hexyl phosphate (HP) 5 x 10⁻⁴92.747.9
Mono-n-butyl phosphate (BP) 5 x 10⁻⁴68.7205.8
Data sourced from electrochemical studies on iron in 0.5 M H₂SO₄ solution. cd-bioparticles.net

Emulsifiers and Dispersants in Industrial Formulations Research

Sodium octyl hydrogen phosphate belongs to the class of anionic phosphate ester surfactants, which are investigated for their roles as emulsifiers and dispersants in a wide array of industrial products. researchgate.netnih.gov These surfactants possess an amphiphilic structure, with a hydrophilic phosphate head and a hydrophobic octyl tail, enabling them to reduce interfacial tension between immiscible liquids (like oil and water) or to stabilize solid particles within a liquid medium. researchgate.net

As emulsifiers , these compounds facilitate the formation and stabilization of emulsions, which are critical in products such as paints, coatings, cosmetics, and foods. researchgate.netkinampark.com Research on closely related compounds, such as sodium dioctylphosphinate (SDOP), demonstrates the emulsifying capabilities of organophosphate surfactants. Studies have shown that SDOP can promote the formation of stable water-in-oil emulsions. kinampark.com The stability and properties of these emulsions are dependent on the surfactant concentration. kinampark.com The hydrophilic-lipophilic balance (HLB) is a key parameter used to characterize the emulsifying properties of surfactants like octyl phosphate. kinampark.com

As dispersants , phosphate esters are used to prevent the aggregation of solid particles and keep them evenly distributed in a liquid formulation. nih.govnih.gov This is crucial in products like inks, paints, and ceramics. The working principle involves the dispersant adsorbing onto the surface of the particles. nih.gov The charged phosphate heads then create electrostatic repulsion between the particles, while the hydrophobic tails interact with the solvent, providing steric hindrance. nih.govnih.gov This combined effect prevents particles from settling or clumping, ensuring the stability and performance of the final product. nih.gov Research into phosphate-based dispersants highlights their ability to effectively adsorb onto the surface of metal powders, such as nickel, preventing aggregation and improving the quality of conductive pastes. nih.gov

The table below lists industrial applications where phosphate-based surfactants like this compound are researched for their emulsifying and dispersing properties.

Application AreaFunctionInvestigated Benefit
Paints & Coatings Emulsifier, Dispersant researchgate.netnih.govStabilizes pigment and filler particles, ensures uniform color and gloss.
Metal Processing Dispersant nih.govRemoves grease and dirt from metal surfaces, improving processing quality.
Textile Industry Dispersant nih.govAids in removing impurities from fibers, leading to improved dyeing uniformity.
Agrochemicals Emulsifier, DispersantStabilizes pesticide and herbicide formulations for effective application.
Polymerization Stabilizer, Polymerizing Agent nih.govActs as a curing catalyst and accelerator in certain resin and coating systems. nih.gov

Biomedical Research Applications

Investigations in Drug Delivery Systems

The amphiphilic nature of this compound makes it a candidate for investigation in advanced drug delivery systems. Surfactants are integral to forming various nanoformulations, such as micelles and liposomes, which can encapsulate therapeutic agents, particularly those with poor water solubility. researchgate.netmdpi.commdpi.com

Micelles are nanosized colloidal particles with a hydrophobic core and a hydrophilic shell that self-assemble in aqueous solutions. researchgate.netmdpi.com The hydrophobic octyl tails of this compound could form the core of a micelle, creating a microenvironment capable of solubilizing hydrophobic drugs. mdpi.com The hydrophilic sodium phosphate heads would form the outer shell, ensuring dispersibility in aqueous biological systems. mdpi.com Polymeric micelles are widely studied for their ability to improve drug bioavailability, provide controlled release, and target specific tissues. mdpi.com

Liposomes are another class of drug carriers, consisting of one or more lipid bilayers enclosing an aqueous core. nih.gov Surfactants like this compound can be incorporated into liposome (B1194612) formulations to modify their properties, such as size, charge, and stability. researchgate.netnih.gov For instance, research on N-octyl-O-sulfate chitosan-modified liposomes for delivering the anticancer drug docetaxel (B913) showed that the octyl-modified polymer enhanced the stability of the liposomes both in vitro and in vivo. researchgate.netnih.gov The incorporation of such amphiphilic molecules can improve drug loading, reduce leakage, and prolong circulation time in the bloodstream. nih.gov

Furthermore, calcium phosphate-based nanomaterials are being explored as drug carriers due to their biocompatibility and biodegradability. sigmaaldrich.comnih.gov These materials can be formulated into porous nanoparticles that can be loaded with drugs. While not a direct application of this compound, the phosphate moiety is a key component of these systems, suggesting potential synergistic roles in formulation or surface modification to enhance drug loading or cellular uptake. sigmaaldrich.com

The table below outlines potential roles for octyl phosphate-like surfactants in different drug delivery systems based on research into analogous compounds.

Drug Delivery SystemPotential Role of this compoundInvestigated Benefit in Analogous Systems
Polymeric Micelles Forms the core-shell structure to encapsulate hydrophobic drugs. mdpi.commdpi.comIncreased drug solubility, sustained release, enhanced bioavailability. mdpi.com
Liposomes Acts as a stabilizing agent within the lipid bilayer. researchgate.netnih.govImproved stability, increased drug loading efficiency, prolonged circulation time. nih.govnih.gov
Nano-emulsions Functions as an emulsifier to stabilize oil-in-water formulations.Enhanced skin penetration for topical delivery, improved solubility of hydrophobic drugs.
Microspheres Modifies the surface and porosity of the carrier.Controlled drug release kinetics, high drug-loading capacity.

Role in Membrane Protein Solubilization and Structural Biology Studies

This compound belongs to the class of detergents essential for the study of integral membrane proteins (IMPs). These proteins are embedded within the lipid bilayer of cells and require extraction and solubilization in an aqueous environment for structural and functional analysis, a critical step in structural biology. mdpi.comsigmaaldrich.com

The primary role of a detergent in this context is to disrupt the native lipid membrane and create a stable, soluble protein-detergent complex (PDC). sigmaaldrich.com The hydrophobic octyl tail of the surfactant intercalates into the hydrophobic, transmembrane regions of the protein, mimicking the lipid environment of the cell membrane. Simultaneously, the hydrophilic phosphate head group interacts with the surrounding aqueous buffer, rendering the entire complex soluble. sigmaaldrich.com The choice of detergent is crucial, as a harsh detergent can denature the protein, causing it to lose its native structure and function. Milder detergents, a category where short-chain phosphate surfactants may fall, are sought to solubilize membrane proteins while preserving their structural integrity. researchgate.net

Research has focused on synthesizing and screening novel detergents, including various phosphocholine-based structures, to improve the stability of solubilized membrane proteins for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com The effectiveness of a detergent is often evaluated by its ability to refold or maintain the protein in a monodisperse and active state. mdpi.com Studies comparing different detergents for their ability to crystallize outer membrane proteins (OMPs) have found that non-ionic and zwitterionic detergents are often most successful. mdpi.com While specific data on this compound is limited, related detergents like n-octyl-β-D-glucopyranoside (OG) and various phosphocholine (B91661) detergents are widely used and serve as benchmarks. mdpi.comnih.gov For example, in studies of membrane protein crystallization, OG and phosphate salt solutions are commonly employed. nih.gov

The table below compares properties of detergents used in membrane protein research, providing context for the potential characteristics of an octyl phosphate-based detergent.

Detergent TypeExample(s)Key Structural FeaturesCommon Use in Structural Biology
Non-ionic n-Octyl-β-D-glucopyranoside (OG) nih.govUncharged, polar head group (e.g., sugar); hydrophobic alkyl tail.Solubilization and crystallization of membrane proteins; easily removed by dialysis.
Zwitterionic FOS-Choline series, LDAO mdpi.comsigmaaldrich.comContains both positive and negative charges in the head group, resulting in a net zero charge.Effective in solubilizing and stabilizing proteins for NMR and crystallography. mdpi.com
Anionic (Phosphate-based) This compound Negatively charged phosphate head group; hydrophobic alkyl tail.Potential for mild solubilization; use in ion-exchange chromatography of PDCs.
This table provides a comparative overview of detergent classes relevant to membrane protein research.

Separation Science and Mineral Processing Research

In the field of separation science, surfactants like this compound are investigated for their utility in processes such as froth flotation and solvent extraction. These applications leverage the compound's surface-active properties to selectively separate valuable materials from complex mixtures.

Froth flotation is a widely used process in mineral processing to separate valuable minerals from gangue (unwanted rock or mineral). The process involves rendering the surface of the desired mineral hydrophobic by adding a 'collector' agent. When air is bubbled through the slurry, the hydrophobic mineral particles attach to the air bubbles and rise to the surface, forming a froth that can be skimmed off. Anionic surfactants with a phosphate group are studied as collectors for certain minerals. For example, in the flotation of phosphate ores, fatty acid collectors are common, but the process is sensitive to pH and the presence of gangue minerals like calcite. In other systems, phosphate-containing compounds like sodium hexametaphosphate are used as 'depressants' to selectively inhibit the flotation of gangue minerals such as calcite, thereby improving the separation efficiency. The octyl group in this compound would provide the necessary hydrophobicity to act as a collector, while the phosphate head would provide the binding affinity to specific mineral surfaces.

Solvent extraction is another separation technique where organophosphate compounds find use. This method separates substances based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase. A patent describes a solvent extraction process to produce purified phosphoric acid and sodium phosphate salts from crude phosphoric acid. In such processes, an organic solvent preferentially extracts the desired compound from the crude aqueous feed. While this example pertains to the product rather than the agent, amphiphilic molecules like this compound have the potential to act as phase transfer catalysts or to form reverse micelles in the organic phase, which can facilitate the extraction of specific ions or molecules from the aqueous phase.

The table below summarizes the potential roles and mechanisms of this compound in separation technologies.

TechnologyRole of SurfactantMechanism of ActionTarget Application Example
Froth Flotation Collector or Modifier researchgate.netAdsorbs onto mineral surfaces, selectively altering their hydrophobicity to facilitate attachment to air bubbles.Separation of phosphate minerals from silica (B1680970) or carbonate gangue.
Solvent Extraction Extractant / Phase ModifierPartitions between aqueous and organic phases, complexing with target ions/molecules to facilitate their transfer from one phase to the other.Purification of metal ions from leach liquors or industrial wastewater.
Dispersion Dispersant / DepressantPrevents the aggregation of fine particles (e.g., clay slimes) that can interfere with the separation process.Improving selectivity in the flotation of fine-grained ores.

Collector and Depressant Roles in Flotation Chemistry

In mineral beneficiation, froth flotation is a critical process for separating valuable minerals from gangue materials based on differences in their surface hydrophobicity. The efficiency of this process relies heavily on a class of chemical reagents, including collectors and depressants. arkema.com

Collectors are surface-active agents that selectively adsorb onto the surface of target minerals, rendering them hydrophobic (water-repellent). prominetech.com This enhanced hydrophobicity allows the mineral particles to attach to air bubbles and float to the surface, where they are collected as a concentrate. prominetech.com Conversely, depressants are used to increase the selectivity of the flotation process. arkema.com They function by adsorbing onto the surface of gangue minerals, preventing the collector from attaching and thus keeping the gangue hydrophilic and submerged. arkema.com

This compound belongs to the class of phosphoric acid esters, which are utilized as collectors in the flotation of certain minerals, particularly rare earth minerals. mdpi.com The phosphate group can chemically interact with metal cations on the mineral surface. For instance, in the flotation of rare earth phosphates like monazite (B576339), phosphoric acid ester collectors are effective. mdpi.com The choice of collector is crucial, as minerals like bastnaesite (a rare earth carbonate) and monazite often coexist with gangue minerals like calcite and fluorite, which have similar surface properties, making separation challenging. researchgate.net

The general roles of key reagent types in flotation are summarized below.

Reagent TypePrimary FunctionExample(s)
Collectors Induce hydrophobicity on target mineral surfaces for air bubble attachment. prominetech.comFatty Acids, Phosphoric Acid Esters, Hydroxamates. prominetech.commdpi.comnih.gov
Depressants Inhibit collector adsorption on gangue minerals, keeping them hydrophilic. arkema.comSodium Silicate, Starch, Sodium Hexametaphosphate. mdpi.combibliotekanauki.pl
Modifiers Adjust the pH of the pulp to optimize collector-mineral interaction and selectivity.Soda Ash, Sulfuric Acid, Lime. prominetech.com
Frothers Stabilize the air bubbles to form a stable froth layer for mineral collection.Methyl Isobutyl Carbinol (MIBC), Polyglycols. prominetech.com

Adsorption in Selective Separation Processes

The efficacy of flotation separation hinges on the selective adsorption of reagents onto specific mineral surfaces. This compound, as a collector, must preferentially adsorb onto the desired mineral over the gangue. This selectivity is governed by the chemical and electrostatic interactions between the collector's functional group and the mineral surface.

The mechanism of adsorption for collectors like phosphoric acid esters often involves chemisorption, where a chemical bond forms between the phosphate head group and the metal cations on the mineral lattice. nih.gov In the case of rare earth minerals, the collector forms a chelate complex with the rare earth cations on the mineral surface. researchgate.net

Depressants achieve their function through a similar mechanism of selective adsorption. For example, sodium hexametaphosphate (SHMP) is a known depressant that can selectively adsorb on the surface of minerals like chlorite (B76162) and dolomite (B100054) by chelating with metal ions such as Mg and Al on their surfaces. bibliotekanauki.pl This adsorption makes the gangue surface more hydrophilic and prevents the collector from attaching, thereby improving separation from iron ores or other target minerals. bibliotekanauki.pl The effectiveness of such a process is demonstrated by the ability of SHMP to depress chlorite while having a negligible effect on the floatability of specularite (an iron oxide). bibliotekanauki.pl

The selective nature of this adsorption can be quantified through flotation tests, as illustrated by the effect of a depressant on mineral recovery.

MineralRecovery without Depressant (%)Recovery with SHMP Depressant (%)
Chlorite ~95%<10%
Specularite ~98%~80%

This table is illustrative, based on findings for the selective depression of chlorite from specularite using SHMP, demonstrating the principle of selective adsorption. bibliotekanauki.pl

The adsorption of charged reagents like this compound also alters the surface charge of the mineral, a phenomenon that can be studied using zeta potential measurements. The adsorption of an anionic collector will make the mineral's surface potential more negative. nih.gov

Interfacial Chemistry in Biological Systems Research

The amphiphilic structure of this compound makes it a molecule of interest for studying interactions with biological membranes. These studies often employ simplified model systems that mimic the complex environment of a cell membrane.

Interactions with Lipid Bilayers and Cell Mimics

Biological membranes are primarily composed of a phospholipid bilayer, which acts as a selective barrier. frontiersin.org To study the interactions of molecules like this compound with these structures, researchers use various biomembrane models. These models provide a well-defined system to probe the fundamental forces driving the interaction. nih.gov

Commonly used models include:

Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, enclosing an aqueous core. They are widely used because their composition can be precisely controlled to mimic different cell membranes. nih.gov

Monolayers: Formed by spreading lipids on the surface of an aqueous subphase in a Langmuir trough, monolayers allow for the precise control of surface pressure and molecular area, providing insights into lipid packing and interactions. nih.gov

Immobilized Artificial Membranes (IAMs): These are chromatographic stationary phases where phospholipid analogues are covalently bonded to a solid support, used to predict drug-membrane interactions. nih.gov

As an amphiphilic molecule, this compound would interact with a lipid bilayer in a predictable manner. The hydrophobic octyl tail would partition into the nonpolar, hydrophobic core of the bilayer, composed of the fatty acid chains of the phospholipids (B1166683). Simultaneously, the charged hydrophilic sodium hydrogen phosphate head group would remain at the lipid-water interface, interacting with the polar head groups of the phospholipids and the surrounding aqueous environment. The partitioning of surfactants into the bilayer can lead to structural changes, including the formation of pores or, at high concentrations, complete solubilization of the membrane into mixed micelles. nih.gov

Biomembrane ModelDescriptionKey Application
Liposomes Self-assembling spherical vesicles with a phospholipid bilayer structure. nih.govStudying permeability, binding, and membrane solubilization. nih.gov
Monolayers A single layer of lipid molecules at an air-water or oil-water interface. nih.govInvestigating lipid packing, surface pressure, and insertion of molecules.
Immobilized Artificial Membranes (IAM) Solid chromatographic supports with covalently bound phospholipids. nih.govHigh-throughput screening of drug-membrane partitioning and binding.

Modulation of Biological Membrane Properties

The insertion of exogenous molecules like this compound into a lipid bilayer can significantly alter the physical properties of the membrane, most notably its fluidity. nih.gov Membrane fluidity is a critical parameter that influences the function of membrane-bound proteins and transport processes. nih.govkhanacademy.org It is primarily determined by lipid composition, temperature, and the presence of molecules like cholesterol. khanacademy.org

The incorporation of an amphiphile such as this compound into the membrane would disrupt the ordered packing of the phospholipid acyl chains. The presence of the octyl chains interspersed among the longer, more complex fatty acid tails of the lipids would likely increase the free volume within the hydrophobic core, leading to an increase in membrane fluidity. This effect is analogous to how unsaturated fatty acids, with their kinked chains, increase membrane fluidity by preventing tight packing of the lipids. frontiersin.orgnih.gov

The modulation of membrane properties can be experimentally measured using various biophysical techniques. Fluorescence spectroscopy, using probes like Laurdan or DPH, is a common method. Changes in the fluorescence emission spectrum or anisotropy of these probes upon insertion into the membrane provide a quantitative measure of changes in membrane order or fluidity. frontiersin.orgnih.govliverpool.ac.uk A decrease in fluorescence anisotropy, for example, indicates an increase in the motional freedom of the probe, which corresponds to an increase in membrane fluidity. frontiersin.org Studies have shown that the maximal proton efflux rate of the sodium-hydrogen exchanger in human lymphocytes is significantly related to membrane anisotropy (an inverse measure of fluidity). nih.gov

FactorEffect on Membrane FluidityMechanism
Increased Temperature IncreasesIncreases kinetic energy and motion of lipid molecules. khanacademy.org
Unsaturated Fatty Acids Increases"Kinks" in the acyl chains prevent tight packing, increasing space between lipids. nih.gov
Saturated Fatty Acids DecreasesStraight acyl chains allow for tight, ordered packing of lipids. frontiersin.org
Cholesterol Acts as a fluidity bufferAt high temperatures, it restrains lipid movement; at low temperatures, it prevents tight packing. khanacademy.org
Exogenous Amphiphiles Typically IncreasesInsertion disrupts ordered lipid packing, increasing intermolecular space.

Future Outlook and Emerging Research Opportunities in Sodium Octyl Hydrogen Phosphate Chemistry

Development of Novel Structure-Function Relationships through Advanced Synthesis

The performance of a surfactant is intrinsically linked to its molecular architecture. For alkyl phosphate (B84403) esters like sodium octyl hydrogen phosphate, key properties such as emulsification, detergency, wetting, and stability are dictated by the interplay between the hydrophobic alkyl chain and the hydrophilic phosphate group. chemagent.su Future research will focus on elucidating more precise structure-function relationships through advanced synthetic methodologies.

The synthesis of phosphate esters typically involves the reaction of an alcohol with a phosphating agent, such as polyphosphoric acid or phosphorus pentoxide. chemagent.su The ratio of monoester to diester, which significantly influences the surfactant's properties, can be controlled by the choice of phosphating agent and reaction conditions. innospec.com For instance, a higher mono-ester content is often associated with improved detergency and lower skin irritation.

Future synthetic strategies will likely explore:

Precision Control of Alkyl Chain Branching: Moving beyond simple linear alkyl chains to introduce controlled branching can significantly impact packing at interfaces, influencing foam stability and emulsification efficiency.

Ethoxylation and Propoxylation: The introduction of ethylene (B1197577) oxide or propylene (B89431) oxide units between the alkyl chain and the phosphate group can be further optimized to fine-tune the hydrophile-lipophile balance (HLB), leading to surfactants with tailored solubility and performance in specific formulations.

Novel Counter-ion Effects: While the focus is on the sodium salt, investigating the impact of other counter-ions (e.g., potassium, ammonium) on the performance and physical properties of octyl hydrogen phosphate could open up new application niches. chemagent.su

A deeper understanding of these relationships will enable the rational design of next-generation phosphate ester surfactants with enhanced performance for specific applications.

Structural Feature Influence on Surfactant Properties
Alkyl Chain Length and BranchingAffects hydrophobicity, packing at interfaces, and critical micelle concentration (CMC).
Mono- to Di-ester RatioImpacts detergency, emulsification, and wetting characteristics. innospec.com
Ethoxylation/PropoxylationModifies the hydrophile-lipophile balance (HLB), influencing solubility and application suitability.
Counter-ion TypeCan alter solubility, stability, and interaction with other formulation components. chemagent.su

Table 1: Key Structural Features and Their Influence on Phosphate Ester Surfactant Properties

Integration of Artificial Intelligence and Machine Learning in Compound Design

The traditional approach to developing new surfactants has often relied on extensive and time-consuming experimental screening. The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process. digitellinc.comencyclopedia.pub By analyzing vast datasets of chemical structures and their corresponding properties, ML models can predict the performance of novel surfactant molecules before they are even synthesized. encyclopedia.pub

For this compound and its analogues, AI and ML can be applied to:

Predict Surfactant Properties: ML models, such as graph neural networks (GNNs), are being developed to predict key surfactant properties like the hydrophile-lipophile balance (HLB) and critical micelle concentration (CMC) with greater accuracy than traditional empirical methods. digitellinc.com

Accelerate Formulation Development: AI can be used to predict the phase behavior of surfactant mixtures, helping formulators to quickly identify stable and effective formulations for complex products like cleaners, coatings, and personal care items. nih.gov This can significantly reduce the number of experiments needed, saving time and resources.

Deformulation and Competitive Analysis: AI can assist in the reverse engineering of existing product formulations, a process known as deformulation. h5mag.com This can provide valuable insights for developing new and improved products.

In Silico Screening: By combining molecular simulations with machine learning, researchers can perform in silico screening of a vast number of potential surfactant structures to identify candidates with desired performance characteristics. jst.go.jp

The integration of AI and ML will enable a more targeted and efficient approach to the design of new phosphate ester surfactants, leading to faster innovation and the development of highly specialized, high-performance products.

Exploration of Synergistic Effects in Hybrid Material Systems

The performance of this compound can be significantly enhanced when used in combination with other materials to create hybrid systems. These systems can exhibit synergistic effects, where the combined performance is greater than the sum of the individual components.

Future research in this area will likely focus on:

Organic-Inorganic Hybrid Materials: Phosphate esters can be incorporated into organic-inorganic hybrid materials, where they can act as a template for the formation of the material or as a functional component. nih.gov For example, rosin-based phosphate esters have been used to create hybrid materials with potential applications in drug delivery. nih.gov

Polymer-Surfactant Interactions: Understanding and controlling the interactions between this compound and various polymers can lead to the development of novel structured fluids with tailored rheological properties for use in coatings, adhesives, and other applications.

Mixed Surfactant Systems: Blending this compound with other types of surfactants (e.g., non-ionic, cationic) can lead to synergistic improvements in performance, such as enhanced emulsification, lower interfacial tension, and improved stability in a wider range of conditions.

Hybrid Materials for Catalysis: Novel organic-inorganic hybrid materials based on ε-Zn Keggin units have shown catalytic activity for the esterification of phosphoric acid to form monoalkyl phosphate esters. rsc.org This opens up possibilities for using such hybrid systems in the synthesis of phosphate ester surfactants.

The exploration of these synergistic effects will pave the way for the development of advanced materials with novel functionalities and improved performance characteristics.

Deeper Mechanistic Understanding of Environmental Fate under Diverse Conditions

As with any chemical compound, understanding the environmental fate of this compound is crucial for its sustainable use. While general information on the biodegradation of alkyl phosphate esters exists, a more detailed mechanistic understanding is needed, particularly under diverse environmental conditions.

Key areas for future research include:

Biodegradation Pathways: While it is known that alkyl phosphate esters can undergo hydrolysis, a more detailed elucidation of the specific microbial and enzymatic pathways involved in the degradation of this compound is required. epa.goveuropa.eu Research has shown that the degradation of some phosphate esters can be influenced by factors such as temperature and redox conditions in sediment. acs.org

Influence of Environmental Matrices: The environmental fate of this compound can be influenced by its interaction with soil, sediment, and natural organic matter. Further research is needed to understand how these interactions affect its bioavailability and degradation rate.

Photodegradation: While some phosphoric acid triesters are not expected to undergo direct photodegradation, indirect photolysis induced by reactive species in surface waters can influence their environmental persistence. d-nb.info The photochemical fate of this compound warrants further investigation.

Formation of Transformation Products: It is important to identify and characterize any transformation products that may be formed during the degradation of this compound to fully assess its environmental impact.

A more comprehensive understanding of these mechanisms will enable a more accurate assessment of the environmental profile of this compound and inform the development of even more environmentally benign alternatives.

Expansion into New High-Performance and Sustainable Applications

The unique properties of phosphate esters, such as their stability over a wide pH range, good solubility, and corrosion-inhibiting properties, make them suitable for a variety of high-performance applications. chemagent.su Future research will focus on expanding the use of this compound and related compounds into new and sustainable application areas.

Emerging opportunities include:

Green Chemistry and Renewable Feedstocks: There is a growing trend towards the use of renewable resources in the chemical industry. coatingsworld.com Research into the synthesis of this compound from bio-based octanol (B41247) would align with this trend and enhance its sustainability profile. The development of bio-based ethylene oxide also presents an opportunity for creating 100% renewable ethoxylated phosphate ester surfactants. coatingsworld.com

Advanced Coatings and Inks: Phosphate esters are effective dispersing agents for pigments in waterborne paints and coatings. ashland.com Further optimization of their structure could lead to improved color acceptance, gloss, and water sensitivity in high-performance coatings.

Specialty Industrial Cleaners: Due to their stability in high concentrations of alkali, phosphate esters are well-suited for use in heavy-duty industrial and institutional cleaning formulations. chemagent.su

Agrochemical Formulations: Alkyl phosphate esters are used as versatile anionic surfactants in liquid agrochemical formulations, where they can act as both wetting agents and emulsifiers. innospec.com Tailoring the structure of this compound could lead to more effective and targeted delivery of active ingredients in agricultural applications.

Cementitious Compositions: Sodium octyl phosphate has been investigated for its use in cementitious compositions to improve surface properties and reduce air bubbles in highly flowable concrete mixtures. google.com

Q & A

Q. What are the established laboratory synthesis methods for sodium octyl hydrogen phosphate?

this compound can be synthesized via ion exchange processes using cation resins. For instance, sodium dihydrogen phosphate analogs are produced by reacting sodium chloride with orthophosphoric acid in the presence of cation exchange resins at room temperature, avoiding high-energy neutralization steps . Alternatively, partial neutralization of phosphoric acid with sodium hydroxide or sodium carbonate is a common industrial approach, yielding high-purity products . Researchers should optimize reaction parameters (e.g., pH, temperature) and validate purity using techniques like titration or ion chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • FTIR Spectroscopy : To confirm the presence of phosphate (PO₄³⁻) and alkyl chain functional groups.
  • NMR Spectroscopy : For structural elucidation of the octyl chain and phosphate group connectivity.
  • HPLC or Ion Chromatography : To assess purity and detect residual solvents or unreacted precursors.
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability and hydration states .

Q. How is this compound utilized in buffer systems for biochemical assays?

It serves as a surfactant or stabilizer in aqueous developers and buffer solutions. For example, in lithographic printing plate developers, it enhances desensitizing capabilities when combined with other salts (e.g., sodium carbonate) at concentrations of 1.76%–3.22% . In protein studies, it may stabilize emulsions or act as a dispersant in chromatographic mobile phases .

Advanced Research Questions

Q. How do pH and temperature variations impact the stability of this compound in complex matrices?

Stability studies should employ accelerated degradation tests under varying pH (4–9) and temperature (25°C–60°C) conditions. Monitor decomposition via:

  • UV-Vis Spectroscopy : Detect shifts in absorbance peaks caused by hydrolyzed products.
  • Mass Spectrometry : Identify degradation byproducts like free octanol or orthophosphate. Contradictions in stability data across studies may arise from impurities in starting materials or differences in buffer ionic strength, necessitating cross-validation with multiple analytical methods .

Q. What experimental strategies resolve contradictions in its interaction with lipid bilayers or proteins?

Conflicting data on membrane interactions (e.g., disruption vs. stabilization) can be addressed by:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to model lipid layers.
  • Circular Dichroism (CD) : Assess conformational changes in proteins exposed to the compound.
  • Dynamic Light Scattering (DLS) : Monitor colloidal stability in lipid emulsions . Control experiments should account for co-solvents (e.g., Pluronic F127) that may alter interactions .

Q. How can synthesis protocols be optimized to minimize impurities for high-purity applications (e.g., drug delivery)?

Advanced purification steps include:

  • Recrystallization : Use ethanol-water mixtures to remove sodium chloride byproducts.
  • Membrane Filtration : Eliminate particulate contaminants via 0.22 µm filters.
  • Ion-Exchange Chromatography : Separate residual phosphate ions using Dowex resins . Validate purity with inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis.

Methodological Considerations

Q. What are the best practices for handling this compound in cell culture studies?

  • Prepare stock solutions in ultrapure water (18.2 MΩ·cm) and sterilize via 0.22 µm filtration.
  • Avoid concentrations >5 mM to prevent cytotoxicity, as alkyl phosphates can disrupt membrane integrity .
  • Include controls with equivalent sodium phosphate buffers to isolate surfactant-specific effects.

Q. How do researchers reconcile discrepancies in reported critical micelle concentrations (CMCs)?

Variations in CMC values (e.g., due to ionic strength or counterion effects) require:

  • Conductivity Measurements : Plot conductivity vs. concentration to identify inflection points.
  • Fluorescence Spectroscopy : Use pyrene as a probe to detect micelle formation . Standardize experimental conditions (e.g., 25°C, 0.1 M NaCl) for cross-study comparisons.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.